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Compound of Interest

Compound Name: 6-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1591283 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
6-(1H-Pyrazol-1-yl)nicotinonitrile has emerged as a pivotal heterocyclic building block in

medicinal chemistry. Its unique structural arrangement, combining a pyridine ring with a

pyrazole moiety, positions it as a valuable precursor in the synthesis of complex molecules with

significant biological activity. This guide provides a comprehensive overview of its chemical

properties, a detailed synthesis protocol, and its critical application in the development of

targeted therapeutics, particularly as an intermediate for potent kinase inhibitors. The

information presented herein is intended to equip researchers with the technical knowledge

required to effectively utilize this compound in drug discovery and development programs.

Core Molecular Attributes
6-(1H-Pyrazol-1-yl)nicotinonitrile is a stable, off-white to light yellow solid at room

temperature. Its fundamental properties are crucial for its handling, reaction setup, and

analytical characterization.

Table 1: Physicochemical and Structural Properties
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Property Value Reference(s)

Molecular Formula C₉H₆N₄ [1][2]

Molecular Weight 170.17 g/mol [1][2]

Appearance Off-white to light yellow solid [1]

CAS Number 956568-52-8 [1][2]

Predicted Boiling Point 336.4 ± 27.0 °C [1]

Predicted Density 1.23 g/cm³ [1]

Storage Conditions

Store sealed in a dry

environment at room

temperature.

[2]

Structural Diagram
The molecule's structure features a pyrazole ring attached to the 6-position of a pyridine ring,

which is substituted with a nitrile group at the 3-position. This arrangement is key to its utility as

a versatile synthon.

Caption: Chemical structure of 6-(1H-pyrazol-1-yl)nicotinonitrile.

Synthesis Protocol: Nucleophilic Aromatic
Substitution
The most direct and widely employed method for synthesizing 6-(1H-pyrazol-1-
yl)nicotinonitrile is the nucleophilic aromatic substitution (SₙAr) reaction. This process

involves the displacement of a halide, typically chloride, from the electron-deficient pyridine ring

by the pyrazole nucleophile.

Causality of Experimental Design
Choice of Precursors: 6-Chloronicotinonitrile is the ideal starting material as the chlorine

atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing
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effects of both the ring nitrogen and the nitrile group. Pyrazole serves as the nitrogen

nucleophile.

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is

required to deprotonate the pyrazole, increasing its nucleophilicity and facilitating the attack

on the pyridine ring.

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

is optimal. These solvents can dissolve the reactants and effectively solvate the cation of the

base, leaving the anion more reactive, thereby accelerating the SₙAr reaction rate.

Temperature: Elevated temperatures (e.g., 80-120 °C) are typically necessary to overcome

the activation energy of the reaction, ensuring a reasonable reaction rate and high

conversion to the desired product.

Step-by-Step Experimental Protocol
Materials:

6-Chloronicotinonitrile

Pyrazole

Potassium Carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Hexanes

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-

chloronicotinonitrile (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to create a solution

with a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 4-8 hours).

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x

volumes).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl

acetate in hexanes, to afford 6-(1H-pyrazol-1-yl)nicotinonitrile as a solid.

Analytical Characterization
Verifying the identity and purity of the synthesized 6-(1H-pyrazol-1-yl)nicotinonitrile is critical.

While a peer-reviewed spectrum for this specific compound is not widely published, the

expected NMR data can be accurately predicted based on the analysis of its constituent parts:

a 6-substituted 3-cyanopyridine and a 1-substituted pyrazole.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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¹H NMR
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Assignment

H-2' ~8.90 Doublet (d) Pyridine H

H-4' ~8.20
Doublet of doublets

(dd)
Pyridine H

H-5' ~7.90 Doublet (d) Pyridine H

H-3 ~8.50 Doublet (d) Pyrazole H

H-5 ~7.80 Doublet (d) Pyrazole H

H-4 ~6.50 Triplet (t) Pyrazole H

¹³C NMR
Predicted Chemical Shift (δ,

ppm)
Assignment

C-6' ~155 Pyridine C-N

C-2' ~152 Pyridine C-H

C-4' ~141 Pyridine C-H

C-5' ~118 Pyridine C-H

C-3' ~110 Pyridine C-CN

CN ~117 Nitrile C

C-3 ~143 Pyrazole C-H

C-5 ~130 Pyrazole C-H

C-4 ~109 Pyrazole C-H

Note: Prime (') notation refers to the pyridine ring positions.

Application in Drug Discovery: A Precursor for PIM-
1 Kinase Inhibitors
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The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently

appearing in molecules designed to inhibit protein kinases. 6-(1H-Pyrazol-1-yl)nicotinonitrile
is a key intermediate in the synthesis of inhibitors for PIM-1 kinase, a serine/threonine kinase

that is a critical target in oncology due to its role in promoting cell survival and proliferation.[3]

The PIM-1 Kinase Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in

regulating cell cycle progression and inhibiting apoptosis.[4][5] It exerts its pro-survival effects

by phosphorylating and inactivating pro-apoptotic proteins like BAD and by promoting the

activity of transcription factors like MYC.[4] Inhibiting PIM-1 is therefore a validated strategy for

cancer therapy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1591283?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638703/
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10907
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PIM-1 Substrates

Cytokines / Growth Factors
(e.g., IL-6)

Cell Surface Receptor

JAK

 Activates

STAT

 Phosphorylates

PIM1 Gene Transcription

 Activates

PIM-1 Kinase

 Translates to

BAD

 Phosphorylates
(Inactivates)

CDC25A

 Phosphorylates
(Activates)

MYC

 Stabilizes

Apoptosis

 Promotes

Cell Cycle Progression
(G1/S Transition)

 Promotes

Cell Proliferation
& Survival

 Promotes

6-(Pyrazol-1-yl)nicotinonitrile
-derived Inhibitor

 Blocks ATP Binding

Click to download full resolution via product page

Caption: PIM-1 Kinase signaling pathway and point of inhibition.
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Representative Protocol: Synthesis of a
Pyrazolopyridine Amide
The nitrile group of 6-(1H-pyrazol-1-yl)nicotinonitrile can be hydrolyzed to a carboxylic acid

or an amide, which then serves as a handle for further diversification. This is a common

strategy for building libraries of kinase inhibitors.

Workflow: Nitrile Hydrolysis to Amide

Reaction: 6-(1H-pyrazol-1-yl)nicotinonitrile is treated with a strong acid (e.g., concentrated

sulfuric acid) or base (e.g., NaOH in a biphasic system with a phase-transfer catalyst) to

hydrolyze the nitrile group.

Product: This yields 6-(1H-pyrazol-1-yl)nicotinamide.

Further Modification: The resulting amide can be further modified, or the corresponding

carboxylic acid can be coupled with various amines using standard peptide coupling

reagents (e.g., HATU, EDCI) to generate a diverse library of potential PIM-1 inhibitors.

6-(1H-pyrazol-1-yl)
nicotinonitrile

Nitrile Hydrolysis
(e.g., H₂SO₄ or NaOH)

6-(1H-pyrazol-1-yl)
nicotinic acid / amide

Amide Coupling
(HATU, Amine)

Library of PIM-1
Kinase Inhibitors

Click to download full resolution via product page

Caption: Synthetic workflow from nitrile to kinase inhibitor library.

Conclusion
6-(1H-Pyrazol-1-yl)nicotinonitrile is more than a simple chemical; it is a strategically designed

intermediate that provides a reliable and efficient entry point into the synthesis of medicinally

relevant pyrazolopyridine scaffolds. Its straightforward synthesis, combined with the versatile

reactivity of the nitrile group, makes it an indispensable tool for drug discovery programs

targeting protein kinases like PIM-1. This guide provides the foundational knowledge and

practical protocols necessary for its successful application in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and
ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal
of Chemistry (RSC Publishing) [pubs.rsc.org]

3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity
against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC
[pmc.ncbi.nlm.nih.gov]

4. rsc.org [rsc.org]

5. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to 6-(1H-
Pyrazol-1-yl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591283#6-1h-pyrazol-1-yl-nicotinonitrile-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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